molecular formula C22H30N6OS B1682743 Teneligliptin CAS No. 760937-92-6

Teneligliptin

Cat. No.: B1682743
CAS No.: 760937-92-6
M. Wt: 426.6 g/mol
InChI Key: WGRQANOPCQRCME-PMACEKPBSA-N
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Mechanism of Action

Target of Action

Teneligliptin primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is involved in the degradation of incretin hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These hormones play a crucial role in regulating insulin secretion in response to meals.

Mode of Action

This compound acts as a potent, selective, and long-lasting inhibitor of the DPP-4 enzyme . By inhibiting DPP-4, this compound prevents the degradation of incretin hormones, leading to increased and prolonged active incretin levels . This results in enhanced insulin secretion and suppressed glucagon release, thereby improving blood glucose control .

Biochemical Pathways

The inhibition of DPP-4 by this compound affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels. Incretins do this by increasing the amount of insulin released after eating, even before blood glucose levels become elevated. They also slow the rate of absorption of nutrients into the blood stream by reducing gastric emptying and may directly reduce food intake. As a result, blood glucose control is improved .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties. It has a half-life (t½) of approximately 24 hours . It is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form . This suggests that this compound has a low potential for drug-drug interactions .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve improved blood glucose control. By inhibiting DPP-4 and thus increasing active incretin levels, this compound enhances insulin secretion and suppresses glucagon release . This leads to a decrease in blood glucose levels, which is beneficial for managing type 2 diabetes mellitus .

Action Environment

The efficacy and safety of this compound have been demonstrated in various environments, including in patients with renal impairment and elderly patients . Furthermore, this compound has shown antioxidative properties, which induce the antioxidant cascade, as well as hydroxyl radical (·OH) scavenging properties . It has also shown endothelial protective effects in several non-clinical and clinical studies . These properties suggest that this compound’s action, efficacy, and stability can be influenced by various environmental factors, including oxidative stress conditions .

Scientific Research Applications

Properties

IUPAC Name

[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRQANOPCQRCME-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30997419
Record name {4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760937-92-6
Record name Teneligliptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760937-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Teneligliptin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760937926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teneligliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11950
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name {4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TENELIGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28ZHI4CF9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of teneligliptin?

A1: this compound exerts its antidiabetic effect by selectively and competitively inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). [, , ] This inhibition prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [, , ]

Q2: What are the downstream effects of DPP-4 inhibition by this compound?

A2: By increasing the levels of active GLP-1 and GIP, this compound stimulates glucose-dependent insulin secretion from pancreatic beta cells. [, , ] This leads to improved glycemic control by reducing both fasting and postprandial blood glucose levels. [, , , ] Additionally, this compound reduces glucagon secretion from pancreatic alpha cells, further contributing to glycemic control. []

Q3: Does this compound affect insulin secretion in a glucose-independent manner?

A3: While this compound primarily enhances glucose-dependent insulin secretion, studies have shown that it can also enhance early-phase insulin secretion, which is partially independent of glucose levels. [] This suggests a multi-faceted approach to glycemic control.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C22H29N5O3S. It has a molecular weight of 427.56 g/mol. [, ]

Q5: Are there any specific structural features that contribute to this compound's properties?

A5: Yes, this compound features a unique structure characterized by five consecutive rings. [] This distinctive structure is thought to contribute to its potent and long-lasting inhibitory effect on DPP-4. []

Q6: Is there information on the material compatibility of this compound for specific applications?

A6: The provided research papers primarily focus on the pharmaceutical applications of this compound. Information on its compatibility with specific materials beyond pharmaceutical formulations is limited in these studies.

Q7: Does this compound possess any catalytic properties?

A7: this compound functions as an enzyme inhibitor rather than a catalyst. It binds to the active site of DPP-4, preventing the enzyme from catalyzing the breakdown of incretin hormones.

Q8: Have computational chemistry approaches been used to study this compound?

A8: While the provided articles don't delve deeply into computational studies, one study mentions the use of a physiologically based pharmacokinetic (PBPK) model to simulate and understand this compound's pharmacokinetic properties in various populations. []

Q9: What are the SHE regulations surrounding this compound's manufacturing and use?

A9: The provided research papers primarily focus on this compound's efficacy and safety in a clinical setting. Information on specific SHE regulations governing its manufacturing and use is not extensively discussed.

Q10: How is this compound absorbed and distributed in the body?

A13: this compound is orally administered and exhibits good absorption. [] Following absorption, it is widely distributed in the body, with higher concentrations observed in the kidneys, liver, and lungs. []

Q11: What are the primary routes of this compound's metabolism and excretion?

A14: this compound is primarily metabolized in the liver by CYP3A4 and FMO3 enzymes, with this compound sulfoxide being its major active metabolite. [, ] It displays a dual mode of elimination, with approximately 45% excreted in urine and 46% in feces. [] This balance in elimination pathways suggests a lower likelihood of drug interactions and a reduced need for dose adjustments in patients with renal or hepatic impairment. []

Q12: Does food intake affect the pharmacokinetics of this compound?

A15: this compound can be administered once daily without regard to food intake, indicating that food does not significantly affect its pharmacokinetic profile. []

Q13: How does renal impairment affect this compound's pharmacokinetics?

A16: Studies show that this compound exhibits consistent pharmacokinetics in patients with varying degrees of renal impairment, including end-stage renal disease (ESRD). [, , ] This is attributed to its balanced elimination through both renal and hepatic pathways, requiring no dose adjustment in these patient populations. [, , ]

Q14: Do genetic polymorphisms influence this compound's pharmacokinetics?

A17: Research indicates that polymorphisms in the FMO3 gene can affect this compound's pharmacokinetics, leading to gene dosage-dependent increases in peak plasma concentration (Cmax,ss) and area under the curve (AUC). [] Polymorphisms in the CYP3A4 gene were also found to influence its pharmacokinetics, but the clinical significance of these findings requires further investigation. []

Q15: What is the efficacy of this compound in preclinical models of diabetes?

A18: In several animal models of diabetes, including high-fat diet-fed and ob/ob mice, this compound demonstrated significant improvements in glycemic control, including reductions in HbA1c, fasting blood glucose, and postprandial blood glucose levels. [, , ]

Q16: What is the efficacy of this compound in clinical trials involving patients with T2DM?

A19: Numerous clinical trials have investigated the efficacy and safety of this compound in patients with T2DM. These studies consistently demonstrate significant reductions in HbA1c (ranging from 0.8% to 1.55%) when used as monotherapy or as add-on therapy to other antidiabetic medications such as metformin, sulfonylureas, or insulin. [, , , , , , , , , , , ]

Q17: Does this compound have beneficial effects beyond glycemic control?

A20: Research suggests that this compound may provide additional benefits beyond glycemic control. Preclinical studies in mice have shown its potential to suppress the formation of abdominal aortic aneurysms, [] attenuate hepatic lipogenesis in non-alcoholic fatty liver disease, [] and alleviate diabetes-related cognitive impairment. []

Q18: Does cross-resistance occur between this compound and other DPP-4 inhibitors?

A18: The provided research does not directly address cross-resistance between this compound and other DPP-4 inhibitors. Further research is needed to determine if resistance mechanisms are shared within this drug class.

Q19: What analytical methods are commonly employed to quantify this compound in biological samples?

A23: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the sensitive and specific quantification of this compound and its active metabolite, this compound sulfoxide, in human plasma. [] This method is particularly valuable for pharmacokinetic studies.

Q20: What other analytical techniques are utilized for this compound analysis?

A24: Reverse-phase high-performance liquid chromatography (RP-HPLC) is another frequently employed technique for this compound analysis. [, ] This method is often used for stability studies, degradation product identification, and impurity profiling. Additionally, UV-Visible spectrophotometry, particularly the first-order derivative method, has been explored for the simultaneous estimation of this compound in combination with other drugs. []

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